molecular formula C11H22ClNO2 B1383695 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride CAS No. 2060043-42-5

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride

Cat. No. B1383695
M. Wt: 235.75 g/mol
InChI Key: PZYNADSWIMVCAE-UHFFFAOYSA-N
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Description

“3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2060043-42-5 . It has a molecular weight of 235.75 .

Physical and Chemical Properties The compound is an oil at room temperature . Its IUPAC name is 3-((3-methoxycyclohexyl)oxy)pyrrolidine hydrochloride . The InChI code for this compound is 1S/C11H21NO2.ClH/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11;/h9-12H,2-8H2,1H3;1H .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Dearomatising Anionic Cyclisation : Methoxybenzamides, upon treatment with specific chemicals like t-BuLi in the presence of HMPA, undergo cyclization leading to the formation of pyrrolidine-fused cyclohexenones. These bicyclic enones are valuable as synthetic intermediates for various transformations (Clayden et al., 2001).
  • Synthesis of Bicyclic 1,2-Oxazines : Diastereoselective addition of lithiated methoxyallene to chiral cyclic nitrones leads to the formation of N-hydroxy pyrrolidines, which then cyclize into bicyclic 1,2-oxazines. This method indicates potential applications in creating various compounds (Pulz et al., 2003).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Antiinflammatory Agents : A series of compounds derived from pyrrolidin-2-ones exhibited significant anti-inflammatory and analgesic properties, indicating their potential as drug candidates. One compound, in particular, demonstrated a wider safety margin than traditional drugs (Ikuta et al., 1987).
  • Asymmetric Acylation of Carboxamides : Pyrrolidine derivatives show promise as chiral auxiliaries for asymmetric acylation, offering an alternative to asymmetric aldol reactions (Ito et al., 1984).
  • Preparation of Arylcyclohexylamine Analogs : Synthesis and analytical characterization of analogs of arylcycloalkylamines, which are crucial for neuropharmacological research, is an important application (Wallach et al., 2014).

Molecular and Structural Studies

  • Synthesis of Molecular Structures : Studies involving the synthesis and molecular structure analysis of compounds like 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone highlight the importance of this class of chemicals in structural chemistry (Xiao et al., 1993).
  • Stereoselective Syntheses : Research on stereoselective synthesis of various compounds, such as cyclohexanone derivatives and azetidines, demonstrates the versatility and importance of pyrrolidine derivatives in creating stereochemically complex molecules https://consensus.app/papers/synthesis-azetidines-pyrrolidines-medjahdi/455c0c3ec2dd501f9681c0d14ce16b5c/?utm_source=chatgpt" target="_blank">(Schultz & Harrington, 1991; Medjahdi et al., 2009)

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-methoxycyclohexyl)oxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11;/h9-12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYNADSWIMVCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
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